Tetrarhodium dodecacarbonyl

描述

属性

IUPAC Name |

carbon monoxide;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Rh/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGLLYVYRZMJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O12Rh4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19584-30-6 | |

| Record name | Tri-μ-carbonylnonacarbonyl-tetrahedro-tetrarhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure Analysis of Tetrarhodium Dodecacarbonyl

For Researchers, Scientists, and Drug Development Professionals

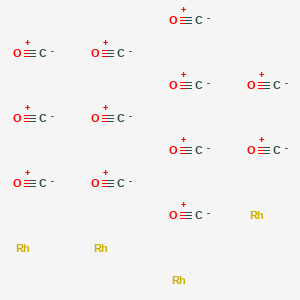

This technical guide provides a comprehensive analysis of the crystal structure of tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, a key organometallic cluster with significant applications in catalysis and organic synthesis. This document outlines the detailed crystallographic data, experimental protocols for its synthesis and structural determination, and visual representations of its molecular architecture and the analytical workflow.

Introduction

This compound is a dark-red crystalline solid that serves as a crucial precursor in the synthesis of various rhodium-based catalysts.[1] Its molecular structure, characterized by a tetrahedral core of four rhodium atoms coordinated to twelve carbonyl ligands, is fundamental to understanding its reactivity and catalytic properties. The precise determination of this structure through single-crystal X-ray diffraction provides invaluable insights for researchers in materials science and drug development, where analogous metal clusters are explored for novel therapeutic applications.

According to X-ray crystallography, the Rh₄(CO)₁₂ molecule consists of a tetrahedral arrangement of four rhodium atoms.[2] The structure features nine terminal carbonyl (CO) ligands, each bonded to a single rhodium atom, and three bridging carbonyl ligands, each spanning an edge of the rhodium tetrahedron. This arrangement can be represented as Rh₄(CO)₉(μ-CO)₃.[2]

Data Presentation

The crystallographic data for this compound has been determined at both room temperature (293 K) and a lower temperature (173 K) to analyze the thermal motion within the crystal. The key parameters from the structural redetermination are summarized in the table below.

| Crystallographic Parameter | Value at 293 K | Value at 173 K |

| Chemical Formula | C₁₂O₁₂Rh₄ | C₁₂O₁₂Rh₄ |

| Formula Weight | 747.74 g/mol | 747.74 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Lattice Parameters | ||

| a | 9.209(3) Å | 9.127(3) Å |

| b | 11.790(7) Å | 11.672(6) Å |

| c | 17.721(8) Å | 17.492(13) Å |

| β | 90.46(3)° | 90.64(5)° |

| Cell Volume | 1924.0(16) ų | 1863.3(18) ų |

| Z (Molecules per unit cell) | 4 | 4 |

| R-factor | 0.030 | 0.033 |

Experimental Protocols

Synthesis and Crystallization of this compound

High-quality single crystals of this compound suitable for X-ray diffraction can be synthesized and grown using the following protocol. This method involves the reduction of a rhodium salt under a carbon monoxide atmosphere.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Activated copper metal

-

Sodium citrate

-

Methanol

-

Deionized water

-

Carbon monoxide (high purity)

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere, dissolve rhodium(III) chloride trihydrate in methanol.

-

Carbonylation: Purge the solution with carbon monoxide gas for a period of time to form the dicarbonylrhodium(I) species, H[RhCl₂(CO)₂].[2]

-

Reduction and Cluster Formation: In a separate flask, prepare an aqueous solution of sodium citrate. Add this solution to the methanolic rhodium precursor solution. Continue to bubble carbon monoxide through the reaction mixture. The color of the solution will change as the rhodium cluster forms.

-

Alternative Synthesis: An alternative method involves the treatment of an aqueous solution of rhodium trichloride (B1173362) with activated copper metal under a carbon monoxide atmosphere.[2]

-

Crystallization:

-

Slow Evaporation: The resulting solution containing Rh₄(CO)₁₂ is filtered to remove any solid impurities. The filtrate is then placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent. The vial should be left undisturbed in a vibration-free environment. Over several days to a week, dark-red, well-formed crystals of this compound will deposit.

-

Slow Cooling: Alternatively, a saturated solution of the compound can be prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. This gradual decrease in temperature reduces the solubility of the compound, promoting the growth of single crystals.

-

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Mounting: A suitable single crystal of Rh₄(CO)₁₂ (typically 0.1-0.4 mm in size) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive. For low-temperature data collection, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (omega and phi scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

-

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for Lorentz factor, polarization, and absorption are applied to the data.

-

Structure Solution: The positions of the heavy rhodium atoms are determined from the processed data using direct methods or Patterson methods. The remaining non-hydrogen atoms (carbon and oxygen) are located from the difference Fourier maps.

-

Structure Refinement: The atomic positions, anisotropic displacement parameters, and other structural parameters are refined using a full-matrix least-squares method. This process minimizes the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages involved in the synthesis and structural analysis of this compound.

Caption: Workflow for the synthesis and structural analysis of Rh₄(CO)₁₂.

Molecular Structure of this compound

The diagram below depicts the molecular structure of this compound, highlighting the tetrahedral rhodium core and the arrangement of the terminal and bridging carbonyl ligands.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecacarbonyltetrarhodium(0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecacarbonyltetrarhodium(0), with the chemical formula Rh₄(CO)₁₂, is a dark-red crystalline solid that stands as the smallest stable binary rhodium carbonyl.[1] This organometallic cluster compound is of significant interest to researchers in organometallic chemistry, catalysis, and materials science due to its unique structural features and reactivity. It serves as a key precursor for the synthesis of other rhodium clusters and as a catalyst in various organic transformations, most notably in hydroformylation reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of Rh₄(CO)₁₂, with a focus on its structure, spectroscopic characteristics, and reactivity, presented in a format tailored for scientific professionals.

Physical Properties

Rh₄(CO)₁₂ is a solid at room temperature and is typically handled under an inert atmosphere to prevent decomposition.[1] It is soluble in various organic solvents, including chlorocarbons, toluene (B28343), and tetrahydrofuran.[1]

| Property | Value |

| Chemical Formula | Rh₄(CO)₁₂ |

| Molar Mass | 747.743 g/mol [1] |

| Appearance | Dark-red crystals[1] |

| Solubility | Soluble in chlorocarbons, toluene, tetrahydrofuran[1] |

Molecular Structure and Spectroscopic Data

The molecular structure of Rh₄(CO)₁₂ has been extensively studied, revealing a tetrahedral core of four rhodium atoms. The carbonyl ligands are arranged in a complex manner, with nine terminal and three bridging CO groups. This arrangement can be denoted as Rh₄(CO)₉(μ-CO)₃.[1] The molecule possesses C₃ᵥ symmetry.

Crystallographic Data

The crystal structure of Rh₄(CO)₁₂ has been determined by X-ray crystallography. The key structural parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Rh-Rh Bond Distances | 2.726 - 2.742 Å |

| Rh-C (terminal) Bond Distances | 1.84 - 1.90 Å |

| Rh-C (bridging) Bond Distances | 2.12 - 2.19 Å |

| C-O (terminal) Bond Distances | ~1.14 Å |

| C-O (bridging) Bond Distances | ~1.17 Å |

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectrum of Rh₄(CO)₁₂ is characterized by strong absorption bands in the carbonyl stretching region (ν(CO)). These bands are diagnostic for the presence of both terminal and bridging carbonyl ligands.

| Wavenumber (cm⁻¹) | Assignment |

| ~2075 (s) | Terminal CO stretch |

| ~2045 (s) | Terminal CO stretch |

| ~1885 (m) | Bridging CO stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectroscopy of Rh₄(CO)₁₂ is complicated by the fluxional behavior of the carbonyl ligands in solution. At room temperature, the CO ligands undergo rapid exchange, leading to the observation of a single, broad resonance. At lower temperatures, the exchange process can be slowed, and distinct signals for the terminal and bridging carbonyls can be resolved.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹³C (low temperature) | ~183 (bridging CO) |

| ~175 (terminal CO) |

Chemical Properties and Reactivity

Rh₄(CO)₁₂ exhibits a rich and varied chemical reactivity, making it a versatile starting material and catalyst.

Thermal Decomposition

Upon heating, Rh₄(CO)₁₂ undergoes decomposition to form larger rhodium carbonyl clusters. For instance, in boiling hexane, it quantitatively converts to hexadecacarbonylhexarhodium (Rh₆(CO)₁₆).[1]

Reaction: 3 Rh₄(CO)₁₂ → 2 Rh₆(CO)₁₆ + 4 CO[1]

Ligand Substitution Reactions

The carbonyl ligands in Rh₄(CO)₁₂ can be substituted by other ligands, such as phosphines. These reactions are typically thermally initiated and proceed with the displacement of one or more CO molecules.[1] The extent of substitution can be controlled by the stoichiometry of the reactants.

General Reaction: Rh₄(CO)₁₂ + n L → Rh₄(CO)₁₂₋ₙLₙ + n CO (where L = phosphine (B1218219) ligand)[1]

Reaction with Carbon Monoxide

Under high pressures of carbon monoxide, Rh₄(CO)₁₂ can be converted to the less stable dirhodium octacarbonyl (Rh₂(CO)₈).[1]

Reaction: Rh₄(CO)₁₂ + 4 CO ⇌ 2 Rh₂(CO)₈[1]

Experimental Protocols

Synthesis of Rh₄(CO)₁₂

A common laboratory-scale synthesis of Rh₄(CO)₁₂ involves the reductive carbonylation of a rhodium(III) salt.

Method 1: From Rhodium(III) Chloride with Copper [1]

-

An aqueous solution of rhodium(III) chloride is treated with activated copper metal.

-

The mixture is subjected to an atmosphere of carbon monoxide.

-

The Rh₄(CO)₁₂ product is formed and can be isolated by filtration and purified by crystallization.

Method 2: From Rhodium(III) Chloride in Methanol [1]

-

A methanolic solution of RhCl₃(H₂O)₃ is treated with carbon monoxide to form H[RhCl₂(CO)₂].

-

Subsequent carbonylation in the presence of sodium citrate (B86180) yields Rh₄(CO)₁₂.

Generalized Protocol for Phosphine Substitution on Rh₄(CO)₁₂

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Rh₄(CO)₁₂ in a suitable anhydrous solvent (e.g., toluene or hexane).

-

Add the desired stoichiometric amount of the phosphine ligand to the solution.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by techniques such as IR spectroscopy (observing the changes in the ν(CO) bands).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, Rh₄(CO)₁₂₋ₙLₙ, can be isolated by removing the solvent under reduced pressure and purified by recrystallization or chromatography.

Visualizations

Caption: Molecular structure of Rh₄(CO)₁₂.

Caption: Thermal decomposition of Rh₄(CO)₁₂.

References

The Synthesis and Discovery of Tetrarhodium Dodecacarbonyl: A Technical Guide

An in-depth exploration of the seminal discovery and synthetic methodologies of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a cornerstone of organometallic chemistry and a vital catalyst in industrial processes. This guide is intended for researchers, scientists, and professionals in the field of drug development and catalysis, providing a comprehensive overview of the compound's properties, synthesis, and historical context.

Introduction

This compound, with the chemical formula Rh₄(CO)₁₂, is a dark-red crystalline solid that holds a significant place in the landscape of metal carbonyl clusters.[1] As the smallest stable binary rhodium carbonyl, it serves as a crucial precursor in the synthesis of other rhodium clusters and as a catalyst in various organic transformations, most notably hydroformylation.[1][2] The molecule possesses a tetrahedral core of four rhodium atoms, coordinated with twelve carbonyl ligands.[1] Specifically, the structure consists of nine terminal and three bridging carbonyl groups, which can be expressed as Rh₄(CO)₉(μ-CO)₃.[1][2]

Historical Discovery

The exploration of rhodium carbonyls dates back to the work of Walter Hieber and H. Lagally in the early 1940s. Their pioneering research into the reactions of rhodium salts under high pressures of carbon monoxide laid the groundwork for the field of rhodium carbonyl chemistry. However, it was the later work of Paolo Chini and his collaborators that significantly advanced the understanding and synthesis of rhodium carbonyl clusters, including the development of accessible synthetic routes to Rh₄(CO)₁₂ at atmospheric pressure.[3] Chini's contributions were instrumental in making these compounds readily available for further study and application.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂O₁₂Rh₄ |

| Molar Mass | 747.74 g/mol [4] |

| Appearance | Dark-red crystalline solid[1] |

| Density | 2.52 g/cm³[5] |

| Solubility | Soluble in chlorocarbons, toluene, tetrahydrofuran[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Signals and Assignments |

| Infrared (IR) Spectroscopy (νCO, cm⁻¹) | Terminal CO stretching: ~2075, 2069, 2044, 2042 cm⁻¹ Bridging CO stretching: ~1885 cm⁻¹ |

| ¹³C Nuclear Magnetic Resonance (NMR) | Exhibits fluxional behavior in solution, with signals corresponding to terminal and bridging carbonyls coalescing at higher temperatures.[6] |

Experimental Protocols for Synthesis

Several synthetic methods for this compound have been developed. The following protocols are based on established literature procedures, providing detailed steps for laboratory preparation.

Synthesis from Rhodium(III) Chloride and Activated Copper

This method, a common and reliable procedure, involves the reductive carbonylation of rhodium(III) chloride in the presence of activated copper metal.

Overall Reaction:

4 RhCl₃·3H₂O + 8 Cu + 22 CO → Rh₄(CO)₁₂ + 2 CO₂ + 8 CuCl(CO) + 4 HCl + 10 H₂O[1]

Detailed Protocol:

-

In a suitable reaction vessel equipped with a gas inlet and a magnetic stirrer, a solution of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) in deionized water is prepared.

-

Freshly activated copper powder is added to the solution.

-

The reaction mixture is stirred vigorously while a stream of carbon monoxide (CO) gas is bubbled through the solution at atmospheric pressure and room temperature.

-

The reaction is monitored by observing the color change of the solution. The formation of the dark-red Rh₄(CO)₁₂ precipitate indicates the progress of the reaction.

-

Upon completion, the solid product is isolated by filtration.

-

The crude product is washed with water, ethanol, and then a small amount of hexane (B92381) to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent such as hexane or toluene.

Synthesis from Dichlorotetracarbonyl Dirhodium(I)

This alternative procedure utilizes the precursor [Rh(CO)₂Cl]₂, which is first synthesized from rhodium(III) chloride.

Overall Reaction:

2 [Rh(CO)₂Cl]₂ + 4 CO + 4 H₂O → Rh₄(CO)₁₂ + 4 HCl + 2 H₂ + 2 CO₂[7]

Detailed Protocol:

-

Preparation of [Rh(CO)₂Cl]₂: Dichlorotetracarbonyl dirhodium(I) is prepared by passing carbon monoxide over rhodium(III) chloride hydrate (B1144303) at approximately 100 °C.

-

Synthesis of Rh₄(CO)₁₂: In a reaction flask, [Rh(CO)₂Cl]₂ is suspended in hexane containing a stoichiometric amount of sodium bicarbonate (NaHCO₃).[7]

-

The suspension is stirred at room temperature under an atmosphere of carbon monoxide.

-

The reaction proceeds with the formation of Rh₄(CO)₁₂ which can be isolated from the reaction mixture.

-

The product is purified by filtration and washing as described in the previous method. A reported yield for this method is approximately 82%.[7]

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic procedures described above.

Conclusion

This compound remains a compound of significant interest in both academic research and industrial applications. Its discovery and the development of efficient synthetic routes have paved the way for extensive investigations into its catalytic activity and the broader field of metal carbonyl cluster chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and utilization of this important organometallic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tetrarhodium_dodecacarbonyl [chemeurope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C12O12Rh4 | CID 9940312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WebElements Periodic Table » Rhodium » this compound [webelements.com]

- 6. researchgate.net [researchgate.net]

- 7. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Tetrarhodium Dodecacarbonyl, Rh₄(CO)₁₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical bonding of tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂. This dark-red crystalline solid is a significant organometallic compound, notable as the smallest stable binary rhodium carbonyl and for its applications as a catalyst in organic synthesis.[1][2][3]

Molecular Geometry

The molecular architecture of Rh₄(CO)₁₂ is characterized by a tetrahedral core of four rhodium atoms.[1] This metallic cluster is coordinated to twelve carbonyl (CO) ligands. The overall structure of the molecule belongs to the C₃ᵥ point group.[4][5][6]

The twelve carbonyl ligands are not all equivalent and are arranged in two distinct coordination modes:

-

Nine Terminal Carbonyl Ligands: Each of these ligands is bonded to a single rhodium atom.

-

Three Bridging Carbonyl Ligands: These ligands, denoted as μ-CO, bridge the edges of one of the faces of the rhodium tetrahedron, with each carbonyl group bonded to two rhodium atoms.[1][5][6]

This arrangement can be represented by the formula Rh₄(CO)₉(μ-CO)₃.[1] The presence of both terminal and bridging carbonyls is a key feature of the molecular geometry and has important implications for the molecule's reactivity and spectroscopic properties.

Chemical Bonding

The bonding in Rh₄(CO)₁₂ is multifaceted, involving both metal-metal and metal-ligand interactions.

Rhodium-Rhodium Bonding: The four rhodium atoms are linked by metal-metal bonds, forming a stable tetrahedral cluster.[7] These bonds are crucial for the overall stability of the molecule. Computational studies using the MPW1PW91 method have calculated the Rh-Rh distances to be 2.692 Å and 2.750 Å.[5]

Rhodium-Carbonyl Bonding: The bonding between the rhodium atoms and the carbonyl ligands involves synergistic σ-donation and π-backbonding.

-

σ-Donation: The carbon atom of the CO ligand donates a lone pair of electrons to an empty d-orbital of the rhodium atom.

-

π-Backbonding: The rhodium atom donates electron density from a filled d-orbital to the empty π* antibonding orbital of the CO ligand.

This backbonding strengthens the metal-carbon bond but weakens the carbon-oxygen bond. This effect is more pronounced in the bridging carbonyl ligands due to the involvement of two metal centers in the back-donation, resulting in a further weakening of the C-O bond.[8][9]

This difference in bond strength is readily observed using infrared (IR) spectroscopy. Terminal CO ligands typically exhibit stretching frequencies (ν(CO)) in the range of 1850-2120 cm⁻¹, while the more weakly bonded bridging CO ligands show stretching frequencies at lower wavenumbers, generally between 1700-1850 cm⁻¹.[8][10]

Quantitative Data

The structural parameters of Rh₄(CO)₁₂ have been precisely determined by X-ray crystallography at various temperatures.

| Parameter | Value at 293 K | Value at 173 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.209(3) | 9.127(3) |

| b (Å) | 11.790(7) | 11.672(6) |

| c (Å) | 17.721(8) | 17.492(13) |

| β (deg) | 90.46(3) | 90.64(5) |

| Volume (ų) | 1924.0(16) | 1863.3(18) |

| Z | 4 | 4 |

| Average Rh-Rh Distance (Å) | ~2.70 | - |

Data sourced from structural redetermination studies.[7]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of Rh₄(CO)₁₂ have been reported. Below are two common protocols.

Method 1: From Rhodium Trichloride (B1173362) and Copper Metal [1]

-

An aqueous solution of rhodium trichloride (RhCl₃) is prepared.

-

Activated copper metal is added to the solution.

-

The mixture is subjected to an atmosphere of carbon monoxide (CO).

-

The reaction proceeds to form Rh₄(CO)₁₂, which can then be isolated and purified.

Method 2: From Dichlorotetracarbonyldirhodium(I) [11]

-

Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂) is used as the starting material.

-

The precursor is reduced with carbon monoxide (CO) at atmospheric pressure and room temperature.

-

The reaction is carried out in hexane (B92381) containing a suspension of sodium bicarbonate (NaHCO₃).

-

This method has been reported to produce Rh₄(CO)₁₂ in high yield (82%).

Visualizations

Molecular Structure of Rh₄(CO)₁₂

A 2D representation of the Rh₄(CO)₁₂ molecular structure.

Synthesis Workflow

Workflow diagram illustrating two common synthetic routes to Rh₄(CO)₁₂.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. This compound - Molecular Formula: Rh4(co)12 | Superior Quality Catalyst For Organic Synthesis at Best Price in Ghaziabad | Synthesis With Catalysts Pvt. Ltd. [tradeindia.com]

- 4. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetracobalt dodecacarbonyl - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. Metal carbonyl - Wikipedia [en.wikipedia.org]

- 10. differencebetween.com [differencebetween.com]

- 11. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

Spectroscopic Profile of Tetrarhodium Dodecacarbonyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a pivotal cluster compound in catalysis and organometallic chemistry. This document is intended to serve as a practical resource, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating analytical workflows.

Introduction

This compound is a dark-red crystalline solid with the chemical formula Rh₄(CO)₁₂.[1] Its structure consists of a tetrahedral core of four rhodium atoms, coordinated by nine terminal and three bridging carbonyl ligands.[1] This arrangement gives rise to a complex and informative spectroscopic signature, which is crucial for its characterization and for understanding its reactivity in various chemical transformations. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data available for this compound.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These data are essential for confirming the identity and purity of the compound, as well as for studying its dynamic behavior in solution.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the vibrational modes of the carbonyl ligands in Rh₄(CO)₁₂. The positions of the C-O stretching bands are sensitive to the coordination mode of the carbonyls (terminal or bridging).

Table 1: Infrared Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Solvent/Matrix | Reference |

| 2075 | Terminal CO | n-hexane | [2] |

| 2069 | Terminal CO | n-hexane | [2] |

| 2044 | Terminal CO | n-hexane | [2] |

| 2042 | Terminal CO | n-hexane | [2] |

| 1885 | Bridging CO | n-hexane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of Rh₄(CO)₁₂ in solution. Due to the fluxional nature of the carbonyl ligands at room temperature, variable-temperature NMR studies are often required to resolve the distinct carbonyl environments.

Table 2: ¹³C Nuclear Magnetic Resonance Data for this compound

| Chemical Shift (ppm) | Assignment | Solvent | Temperature | Reference |

| 183.4 | Terminal CO | CD₂Cl₂ | Low Temperature | |

| 184.5 | Terminal CO | CD₂Cl₂ | Low Temperature | |

| 185.6 | Terminal CO | CD₂Cl₂ | Low Temperature | |

| 227.1 | Bridging CO | CD₂Cl₂ | Low Temperature |

Table 3: ¹⁰³Rh Nuclear Magnetic Resonance Data for this compound

| Chemical Shift (ppm) | Assignment | Solvent | Temperature | Reference |

| - | Apical Rh | - | Low Temperature | [3] |

| - | Basal Rh | - | Low Temperature | [3] |

Note: Specific chemical shift values for ¹⁰³Rh NMR of Rh₄(CO)₁₂ are not consistently reported in the literature due to the low sensitivity and wide chemical shift range of the ¹⁰³Rh nucleus. However, low-temperature studies show distinct resonances for the apical and basal rhodium atoms.[3][4][5]

Mass Spectrometry (MS)

Table 4: Expected Fragmentation Pattern for this compound in Mass Spectrometry

| Ion | m/z (calculated for ¹⁰³Rh) | Description |

| [Rh₄(CO)₁₂]⁺ | 748 | Molecular Ion |

| [Rh₄(CO)₁₁]⁺ | 720 | Loss of 1 CO |

| [Rh₄(CO)₁₀]⁺ | 692 | Loss of 2 CO |

| [Rh₄(CO)₉]⁺ | 664 | Loss of 3 CO |

| [Rh₄(CO)₈]⁺ | 636 | Loss of 4 CO |

| [Rh₄(CO)₇]⁺ | 608 | Loss of 5 CO |

| [Rh₄(CO)₆]⁺ | 580 | Loss of 6 CO |

| [Rh₄(CO)₅]⁺ | 552 | Loss of 7 CO |

| [Rh₄(CO)₄]⁺ | 524 | Loss of 8 CO |

| [Rh₄(CO)₃]⁺ | 496 | Loss of 9 CO |

| [Rh₄(CO)₂]⁺ | 468 | Loss of 10 CO |

| [Rh₄(CO)]⁺ | 440 | Loss of 11 CO |

| [Rh₄]⁺ | 412 | Bare metal cluster |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the typical experimental procedures for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of Rh₄(CO)₁₂ involves the reductive carbonylation of a rhodium salt.

Procedure:

-

An aqueous solution of rhodium(III) chloride is treated with activated copper metal.

-

The reaction is carried out under a carbon monoxide atmosphere.

-

Alternatively, a methanolic solution of hydrated rhodium(III) chloride is treated with carbon monoxide to yield H[RhCl₂(CO)₂], which is then carbonylated in the presence of sodium citrate.[1]

-

The resulting dark-red crystalline solid is then purified by recrystallization.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

-

A solution of this compound is prepared in a suitable solvent, typically a non-polar solvent like n-hexane, to a concentration of approximately 1-5 mg/mL.

-

The solution is transferred to a liquid-sealed IR cell with appropriate window material (e.g., CaF₂ or KBr).

Data Acquisition:

-

A background spectrum of the pure solvent is recorded.

-

The spectrum of the sample solution is then acquired.

-

The final spectrum is obtained by subtracting the solvent background from the sample spectrum.

-

For in-situ studies, the sample is placed in a high-pressure, variable-temperature IR cell.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CD₂Cl₂, CDCl₃) in an NMR tube.[6][7][8][9][10]

-

The sample is thoroughly mixed to ensure homogeneity.[6]

-

For low-temperature experiments, the sample is allowed to equilibrate at the desired temperature within the NMR spectrometer before data acquisition.

Data Acquisition:

-

¹³C NMR spectra are typically recorded with proton decoupling.

-

For variable-temperature studies, spectra are acquired at a series of temperatures to observe the coalescence and sharpening of the carbonyl signals, indicative of the fluxional process.

-

¹⁰³Rh NMR spectra are often acquired using indirect detection methods, such as HMQC, due to the low sensitivity of the ¹⁰³Rh nucleus.[4][11][12]

Mass Spectrometry (MS) Protocol

Sample Introduction:

-

For electron ionization (EI), the solid sample is introduced directly into the ion source via a direct insertion probe.

-

The probe is heated to volatilize the sample.

Data Acquisition:

-

The sample is ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for Infrared (IR) Spectroscopy of Rh₄(CO)₁₂.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]

- 5. Unraveling the Mysteries of the Platinum Group Elements with 103Rh Solid-State NMR Spectroscopy - MagLab [nationalmaglab.org]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Analysis of CAS Number 19584-30-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

An extensive search for the chemical substance associated with CAS number 19584-30-6 has been conducted. Despite a thorough review of publicly available chemical databases and scientific literature, no compound has been identified corresponding to this specific CAS number. This suggests that the CAS number may be invalid, discontinued, or belong to a confidential substance not available in the public domain. This guide details the search methodology and the negative findings.

Introduction

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, enabling clear and unambiguous identification in research and industry. The query for CAS number 19584-30-6 prompted a comprehensive investigation to gather data on its properties, hazards, and associated experimental protocols. This document outlines the systematic approach taken to retrieve this information and presents the outcome of the search.

Search Methodology and Results

A multi-tiered search strategy was employed to identify the chemical entity and associated data for CAS number 19584-30-6. The search encompassed major chemical and toxicological databases, regulatory inventories, and scientific literature repositories.

2.1. Database and Literature Search Workflow

The following workflow was executed to ensure a comprehensive search:

Caption: Workflow for Investigating CAS Number 19584-30-6.

2.2. Search Results Summary

A systematic search across a wide range of authoritative sources yielded no results for CAS number 19584-30-6. The table below summarizes the databases queried and the outcome.

| Database/Resource Category | Specific Resources Queried | Result |

| Chemical Databases | PubChem, ChemSpider, SciFinder-n, Reaxys | No results found |

| Regulatory Agencies | European Chemicals Agency (ECHA), U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard, National Institute of Technology and Evaluation (NITE) Japan | No results found |

| Chemical Suppliers | MilliporeSigma (Merck), Thermo Fisher Scientific, VWR | No results found |

| Scientific Literature | Google Scholar, Scopus, Web of Science | No results found |

Discussion and Conclusion

The absence of any information for CAS number 19584-30-6 across numerous, comprehensive databases strongly indicates that this is not a publicly cataloged chemical substance. Several possibilities could explain this finding:

-

Typographical Error: The CAS number may contain a typographical error. CAS numbers have a specific format and a check-digit to ensure validity, but transcription errors can still occur.

-

Deleted or Withdrawn Number: The CAS number may have been assigned and later deleted or withdrawn from the registry.

-

Confidential Substance: The number could be assigned to a substance that is part of a confidential business inventory and therefore not disclosed in public databases.

-

Invalid Number: The number may be an incorrectly generated or fictitious identifier.

Given the exhaustive and fruitless search, no data regarding the properties, hazards, experimental protocols, or signaling pathways for a substance with CAS number 19584-30-6 can be provided.

Recommendations for Further Action

For professionals seeking information on this number, the following steps are recommended:

Caption: Recommended Steps for Further Investigation.

It is critical to verify the accuracy of the CAS number from its original source. If the number is confirmed to be correct, it may be necessary to seek information through channels that handle confidential chemical data, subject to appropriate legal and ethical agreements. Without a valid and publicly known chemical identifier, further scientific assessment is not possible.

Electron Configuration of Rhodium in Tetrarhodium Dodecacarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron configuration of rhodium in the metallic cluster tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂. A thorough examination of the bonding, molecular structure, and application of the 18-electron rule is presented. This document also includes detailed experimental protocols for the synthesis and characterization of Rh₄(CO)₁₂ using Fourier-transform infrared (FTIR) spectroscopy and single-crystal X-ray diffraction, serving as a valuable resource for researchers in organometallic chemistry and catalysis.

Introduction

This compound, Rh₄(CO)₁₂, is a dark-red crystalline solid and a key compound in the field of organometallic chemistry.[1] It belongs to the class of metal carbonyl clusters, which are characterized by a framework of metal atoms bonded to each other and to carbonyl (CO) ligands. Understanding the electron configuration of the metal centers in such clusters is fundamental to elucidating their stability, reactivity, and potential as catalysts in various organic transformations.[1][2] This guide focuses on the electronic structure of the rhodium atoms within the Rh₄(CO)₁₂ cluster.

Molecular Structure and Bonding

The structure of this compound consists of a tetrahedral core of four rhodium atoms.[1] This metallic skeleton is stabilized by twelve carbonyl ligands. Nine of these are terminal, meaning each is bonded to a single rhodium atom, while the remaining three are bridging, each spanning an edge of the rhodium tetrahedron.[1] This arrangement can be represented by the formula Rh₄(CO)₉(μ-CO)₃.[1]

The bonding in Rh₄(CO)₁₂ involves both metal-metal (Rh-Rh) bonds and metal-ligand (Rh-CO) bonds. The direct bonds between the rhodium atoms are crucial for the stability of the cluster. The carbonyl ligands act as σ-donors and π-acceptors, a synergistic bonding mechanism that strengthens the metal-ligand interaction.

Electron Configuration of Rhodium

To determine the electron configuration of rhodium in Rh₄(CO)₁₂, we first establish its oxidation state. In metal carbonyls, the carbonyl ligand is considered neutral. Since the overall charge of the Rh₄(CO)₁₂ molecule is zero, the rhodium atoms are assigned an oxidation state of 0.[3]

Rhodium (Rh) is in Group 9 of the periodic table and has a ground-state electron configuration of [Kr] 4d⁸ 5s¹. For the purpose of electron counting in organometallic complexes, it is considered to have 9 valence electrons.

The 18-Electron Rule in Metal Clusters

The 18-electron rule is a useful guideline for predicting the stability of organometallic compounds, stating that stable complexes tend to have 18 valence electrons around the central metal atom.[4][5] For metal clusters, the total number of valence electrons for the entire cluster is considered.

The total electron count for Rh₄(CO)₁₂ is calculated as follows:

-

From the four Rhodium atoms: 4 × 9 valence electrons = 36 electrons

-

From the twelve Carbonyl ligands: 12 × 2 electrons = 24 electrons

-

Total Valence Electrons: 36 + 24 = 60 electrons

For a tetrahedral (closo) cluster with 4 metal atoms, a total of 60 valence electrons corresponds to a stable configuration, which is consistent with the 18-electron rule applied to the entire cluster.[6]

Electron Count per Rhodium Atom

To satisfy the 18-electron rule for each rhodium atom, we must consider the sharing of electrons in the Rh-Rh bonds. In the tetrahedral Rh₄ core, each rhodium atom is bonded to the other three rhodium atoms.

An individual rhodium atom in the cluster has the following electronic environment:

-

Valence electrons from Rh(0): 9

-

Electrons from terminal CO ligands: Each Rh atom is bonded to a certain number of terminal COs.

-

Electrons from bridging CO ligands: The bridging COs are shared between two Rh atoms.

-

Electrons from Rh-Rh bonds: Each Rh-Rh bond contributes one electron to each rhodium atom.

Considering the C₃ᵥ symmetry of the molecule, there are two distinct rhodium environments: one apical and three basal.

-

Apical Rhodium (Rh_a): Bonded to three terminal COs and the three basal Rh atoms.

-

Valence electrons from Rh: 9

-

From 3 terminal COs: 3 × 2 = 6

-

From 3 Rh-Rh bonds: 3 × 1 = 3

-

Total: 9 + 6 + 3 = 18 electrons

-

-

Basal Rhodium (Rh_b): Each is bonded to two terminal COs, two bridging COs, the apical Rh, and the other two basal Rh atoms.

-

Valence electrons from Rh: 9

-

From 2 terminal COs: 2 × 2 = 4

-

From 2 bridging COs (each shared): 2 × 1 = 2

-

From 3 Rh-Rh bonds: 3 × 1 = 3

-

Total: 9 + 4 + 2 + 3 = 18 electrons

-

Thus, each rhodium atom in the Rh₄(CO)₁₂ cluster can be considered to have a stable 18-electron configuration. This contributes to the overall stability of the molecule.

Quantitative Data

The structural parameters and vibrational frequencies of Rh₄(CO)₁₂ have been determined experimentally.

| Parameter | Value | Reference(s) |

| Bond Distances | ||

| Rh-Rh (bridged edge) | ~2.750 Å | [7] |

| Rh-Rh (unbridged edge) | ~2.692 Å | [7] |

| Rh-C (terminal) | Varies | |

| Rh-C (bridging) | Varies | |

| C-O (terminal) | Varies | |

| C-O (bridging) | Varies | |

| Vibrational Frequencies (ν_CO_) | ||

| Terminal CO | 2075, 2069.8, 2044.6, 2042 cm⁻¹ (in n-hexane) | [8][9] |

| Bridging CO | ~1883 cm⁻¹ (in n-dodecane) | [10] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[8][11]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Methanol

-

Sodium citrate (B86180)

-

Carbon monoxide (high purity)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and hotplate

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve RhCl₃·3H₂O in methanol.

-

Purge the flask with carbon monoxide gas for 15-20 minutes while stirring. The color of the solution should change, indicating the formation of a rhodium carbonyl intermediate, H[RhCl₂(CO)₂].

-

In a separate flask, prepare an aqueous solution of sodium citrate.

-

Slowly add the sodium citrate solution to the rhodium-containing solution under a positive pressure of carbon monoxide.

-

Continue to stir the reaction mixture vigorously under a CO atmosphere at room temperature for several hours. The progress of the reaction can be monitored by the formation of a dark-red precipitate.

-

Upon completion, the precipitate is collected by filtration under an inert atmosphere, washed with water and then a small amount of cold methanol, and dried under vacuum.

Characterization by FTIR Spectroscopy

Sample Preparation:

-

Nujol Mull: In a glovebox or under an inert atmosphere, grind a small amount of the crystalline Rh₄(CO)₁₂ with a drop of Nujol (mineral oil) to form a paste. Place a thin film of this mull between two KBr or NaCl plates.

-

Solution: Prepare a dilute solution of Rh₄(CO)₁₂ in a suitable infrared-transparent solvent such as hexane (B92381) or dichloromethane (B109758) in a glovebox. Transfer the solution to a liquid IR cell.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Pay particular attention to the 2200-1600 cm⁻¹ region where the carbonyl stretching vibrations are observed.

-

A resolution of at least 2 cm⁻¹ is recommended.

Characterization by Single-Crystal X-ray Diffraction

Crystal Mounting:

-

Select a single, well-formed crystal of Rh₄(CO)₁₂ of suitable size (typically 0.1-0.3 mm).

-

In an inert atmosphere (e.g., inside a glovebox), coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

-

Mount the crystal on a cryo-loop.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

Data Collection:

-

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities for each reflection.

-

Determine the unit cell parameters and the space group from the diffraction pattern.

-

Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavy rhodium atoms.

-

Locate the remaining carbon and oxygen atoms from the difference Fourier map.

-

Refine the atomic positions, and anisotropic displacement parameters against the experimental data to obtain the final structure.

Visualization of Molecular Structure

The following Graphviz DOT script generates a simplified 2D representation of the connectivity in the Rh₄(CO)₁₂ cluster.

Figure 1: Simplified connectivity of Rh₄(CO)₁₂.

Conclusion

The electron configuration of rhodium in this compound is best understood by considering the rhodium atoms to be in a zero oxidation state, each contributing nine valence electrons. The stability of the Rh₄(CO)₁₂ cluster is rationalized by the satisfaction of the 18-electron rule for each rhodium atom, which is achieved through the formation of a tetrahedral metal core with both terminal and bridging carbonyl ligands. The provided experimental protocols offer a practical guide for the synthesis and characterization of this important organometallic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rtilab.com [rtilab.com]

- 6. ccsenet.org [ccsenet.org]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

Early Studies of Rhodium Carbonyl Clusters: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the seminal early studies on rhodium carbonyl clusters, focusing on the synthesis, characterization, and fundamental reactivity of key compounds such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). The document details the pioneering work of early researchers, including Walter Hieber's initial synthesis, the crucial structural elucidation by Lawrence F. Dahl, and Paolo Chini's development of atmospheric pressure synthetic routes and exploration of anionic rhodium carbonyl clusters. This guide is intended for researchers, scientists, and professionals in drug development and catalysis, offering detailed experimental protocols, tabulated quantitative data from original studies, and visualizations of synthetic pathways to facilitate a deeper understanding of the foundational principles of rhodium carbonyl cluster chemistry.

Introduction

The study of metal carbonyl clusters represents a significant chapter in the history of inorganic and organometallic chemistry. Among these, rhodium carbonyl clusters have garnered considerable attention due to their rich structural diversity and catalytic applications. The early investigations into these compounds laid the groundwork for understanding their formation, structure, and reactivity. This guide focuses on the foundational studies that led to the discovery and characterization of the most significant neutral and anionic rhodium carbonyl clusters.

The story begins with the work of Walter Hieber in the 1940s, who first synthesized a rhodium carbonyl cluster, albeit with an initially incorrect formulation.[1] The true nature of this compound, Rh₆(CO)₁₆, was later unveiled through the meticulous X-ray crystallographic studies of Lawrence F. Dahl and his colleagues in the 1960s. A major advancement in the accessibility of these clusters came from the work of Paolo Chini and his group, who developed convenient synthetic methods at atmospheric pressure, paving the way for broader exploration of their chemistry. Chini's group also made significant contributions to the synthesis and characterization of a wide array of anionic rhodium carbonyl clusters.

This guide will systematically present the key synthetic methodologies, structural data, and spectroscopic characterization of these foundational rhodium carbonyl clusters, providing a valuable resource for researchers in the field.

Synthesis of Neutral Rhodium Carbonyl Clusters

Early High-Pressure Synthesis of Rh₆(CO)₁₆

The first reported synthesis of a rhodium carbonyl cluster was by Walter Hieber in 1943.[1] This method involved the high-pressure carbonylation of a rhodium salt.

Experimental Protocol: Hieber's Synthesis of what was later identified as Rh₆(CO)₁₆ [1]

-

Reactants: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), carbon monoxide (CO), and a halide acceptor (e.g., silver or copper powder).

-

Apparatus: A high-pressure autoclave.

-

Procedure:

-

Rhodium(III) chloride trihydrate is placed in the autoclave with a halide acceptor.

-

The autoclave is purged with carbon monoxide and then pressurized with CO to approximately 200 atm.

-

The reaction mixture is heated to a temperature in the range of 80–230 °C.

-

After the reaction period, the autoclave is cooled, and the pressure is carefully released.

-

The solid product is isolated and purified. Hieber initially formulated the compound as Rh₄(CO)₁₁, a formulation that was later corrected.[1]

-

Atmospheric Pressure Synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆

A significant breakthrough in the synthesis of rhodium carbonyl clusters was the development of atmospheric pressure methods by Paolo Chini and S. Martinengo. These methods made the synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ more accessible.

Experimental Protocol: Synthesis of Rh₄(CO)₁₂ at Atmospheric Pressure

-

Reactants: Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂), carbon monoxide (CO), and sodium bicarbonate (NaHCO₃).

-

Solvent: Hexane (B92381).

-

Procedure:

-

A suspension of [Rh(CO)₂Cl]₂ in hexane is prepared in a reaction vessel equipped with a gas inlet and a stirrer.

-

A stream of carbon monoxide is passed through the suspension at room temperature.

-

Sodium bicarbonate is added to the reaction mixture to act as a base.

-

The reaction is stirred under a continuous flow of CO.

-

The formation of the red-brown Rh₄(CO)₁₂ is monitored.

-

Upon completion, the solid product is isolated by filtration, washed with hexane, and dried under vacuum. This method was reported to give a high yield of 82%.

-

Experimental Protocol: Synthesis of Rh₆(CO)₁₆ from Rh₄(CO)₁₂ [1]

-

Reactant: this compound (Rh₄(CO)₁₂).

-

Solvent: Boiling hexane.

-

Procedure:

-

Rh₄(CO)₁₂ is dissolved in hexane in a flask equipped with a reflux condenser.

-

The solution is heated to reflux.

-

During reflux, the color of the solution changes, indicating the conversion of Rh₄(CO)₁₂ to the less soluble, purple-brown Rh₆(CO)₁₆.

-

The reaction is continued until the conversion is complete.

-

The mixture is cooled, and the crystalline Rh₆(CO)₁₆ is collected by filtration, washed with hexane, and dried. This thermal decomposition is quantitative.[1]

-

Synthetic Pathways

The synthesis of these fundamental rhodium carbonyl clusters can be visualized as a series of interconnected reactions. The following diagram illustrates the key synthetic transformations.

Synthesis of Anionic Rhodium Carbonyl Clusters

Paolo Chini and his collaborators also pioneered the synthesis of a large family of anionic rhodium carbonyl clusters. These syntheses often involve the reduction of neutral clusters or rhodium salts in the presence of a base.

Experimental Protocol: General Synthesis of Anionic Rhodium Carbonyl Clusters

-

Starting Materials: Typically Rh₄(CO)₁₂ or Rh₆(CO)₁₆.

-

Reducing Agent/Base: An alkali metal hydroxide (B78521) or carbonate in a suitable solvent.

-

Procedure:

-

The neutral rhodium carbonyl cluster is dissolved or suspended in a solvent such as an alcohol or a mixture of water and an organic solvent.

-

A solution of the base (e.g., NaOH or Na₂CO₃) is added to the reaction mixture.

-

The reaction is stirred under an atmosphere of carbon monoxide.

-

The specific anionic cluster formed is dependent on the reaction conditions, including temperature, solvent, and the stoichiometry of the reactants.

-

The anionic clusters are typically isolated as salts of large cations (e.g., tetraalkylammonium or phosphonium).

-

Structural and Spectroscopic Characterization

X-ray Crystallography of Rh₆(CO)₁₆

The definitive structural elucidation of Rh₆(CO)₁₆ by Dahl and coworkers in 1963 was a landmark in cluster chemistry.[2] Their single-crystal X-ray diffraction study revealed an octahedral core of six rhodium atoms. The sixteen carbonyl ligands are arranged with twelve terminal and four triply bridging (face-capping) CO groups.

Table 1: Key Structural Parameters of Rh₆(CO)₁₆ from Early Crystallographic Studies

| Parameter | Value(s) (Å or °) | Description |

| Rh-Rh Bond Lengths | ~2.78 Å | Distances within the Rh₆ octahedron. |

| Rh-C (terminal CO) | - | Bond lengths to terminal carbonyl carbons. |

| Rh-C (bridging CO) | - | Bond lengths to triply bridging carbonyl carbons. |

| C-O (terminal CO) | - | Bond lengths of terminal carbonyls. |

| C-O (bridging CO) | - | Bond lengths of triply bridging carbonyls. |

| Rh-C-O (terminal) | - | Angle of terminal carbonyl ligands. |

Note: Specific values from the original publication are to be filled in. The table structure is provided for data presentation.

The following diagram illustrates the logical workflow from Hieber's initial synthesis to Dahl's structural confirmation.

Infrared Spectroscopy

Infrared (IR) spectroscopy was a crucial tool in the early characterization of rhodium carbonyl clusters. The stretching frequencies of the carbonyl ligands (ν(CO)) provide valuable information about their bonding modes (terminal, bridging) and the overall structure of the cluster.

Table 2: Characteristic Infrared Carbonyl Stretching Frequencies for Rh₄(CO)₁₂ and Rh₆(CO)₁₆

| Cluster | ν(CO) (cm⁻¹) | Assignment |

| Rh₄(CO)₁₂ | ||

| ~2075, ~2069, ~2044, ~2042 | Terminal CO | |

| ~1885 | Bridging CO | |

| Rh₆(CO)₁₆ | ||

| ~2075, ~2025 | Terminal CO | |

| ~1820 | Triply Bridging CO |

Note: The values are approximate and based on early literature reports. Specific values and solvent conditions should be referenced from the original papers.

The IR spectrum of Rh₄(CO)₁₂ is characterized by a complex set of bands in the terminal CO region and a distinct band for the bridging carbonyls. In contrast, the spectrum of the more symmetrical Rh₆(CO)₁₆ is simpler in the terminal region and shows a characteristic band for the triply bridging carbonyls at a lower frequency.

Conclusion

The early studies on rhodium carbonyl clusters, from the initial high-pressure synthesis by Hieber to the structural elucidation by Dahl and the development of convenient atmospheric pressure syntheses by Chini, laid a robust foundation for the field of metal cluster chemistry. The detailed experimental protocols and the fundamental structural and spectroscopic data from this era continue to be relevant for researchers today. This guide has aimed to consolidate this foundational knowledge into a structured and accessible format, providing a valuable resource for those working in inorganic synthesis, catalysis, and materials science. The synthetic pathways and characterization data presented herein serve as a testament to the ingenuity and meticulous work of the pioneers in this field.

References

In-depth Technical Guide on the Theoretical Calculations of Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂) Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a dark-red crystalline solid and the smallest stable binary rhodium carbonyl cluster under ambient conditions.[1][2] Its significance extends from fundamental organometallic chemistry to applications as a catalyst in various organic syntheses.[1][2] Understanding the stability of this cluster is paramount for its effective utilization and for the rational design of new catalytic systems. This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the stability of Rh₄(CO)₁₂, supported by experimental data and detailed protocols.

Theoretical Framework for Stability Analysis

The stability of Rh₄(CO)₁₂ is primarily investigated through quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method. These calculations provide insights into the molecule's electronic structure, bond energies, and vibrational frequencies, which are key determinants of its stability.

Computational Workflow

The theoretical investigation of Rh₄(CO)₁₂ stability typically follows a structured workflow:

Structural Isomers and Relative Stabilities

Rh₄(CO)₁₂ primarily exists in two isomeric forms: a C₃ᵥ structure with nine terminal and three bridging carbonyl ligands, and a Td structure with all terminal carbonyls.[3][4]

-

C₃ᵥ Isomer: According to X-ray crystallography and numerous DFT calculations, the C₃ᵥ structure is the ground state, or most stable isomer.[1][3][5]

-

Td Isomer: The Td isomer is a higher energy conformation.

The energy difference between these two isomers is a critical measure of the structural stability of the C₃ᵥ form.

Quantitative Data on Stability

The stability of Rh₄(CO)₁₂ can be quantified through various theoretical and experimental parameters.

| Parameter | Theoretical/Experimental | Value | Reference |

| Enthalpy of Disruption (Solid) | Experimental | 498 ± 13 kJ/mol | --INVALID-LINK-- |

| Enthalpy of Sublimation | Experimental | 100 ± 20 kJ/mol | --INVALID-LINK-- |

| Gas-Phase Enthalpy of Atomization | Calculated from Exp. | 398 ± 23.9 kJ/mol | Derived |

| Energy Difference (C₃ᵥ vs. Td) | Experimental | 5.1 ± 0.6 kcal/mol | [4] |

| Rh-Rh Bond Lengths (C₃ᵥ) | Theoretical (MPW1PW91) | 2.692 Å and 2.750 Å | [3][5] |

Experimental Protocols

Synthesis of Rh₄(CO)₁₂ (Atmospheric Pressure)

This protocol is adapted from the method described by Chini and Martinengo.

Materials:

-

Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

-

Activated copper powder

-

Carbon monoxide (CO) gas

-

Deionized water

-

Standard Schlenk line and glassware

Procedure:

-

An aqueous solution of rhodium(III) chloride is prepared.

-

The solution is treated with activated copper metal under a continuous stream of carbon monoxide gas.

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction can be monitored by the color change of the solution.

-

Upon completion, the solid product is filtered, washed with deionized water, and dried under vacuum.

-

The crude product is purified by recrystallization from hot hexane under a CO atmosphere to yield dark-red crystals of Rh₄(CO)₁₂.

Characterization Protocols

Infrared (IR) Spectroscopy:

-

A small sample of Rh₄(CO)₁₂ is dissolved in a suitable solvent (e.g., hexane or dichloromethane) inside a glovebox or under an inert atmosphere.

-

The solution is transferred to an IR cell with appropriate windows (e.g., CaF₂ or NaCl).

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The characteristic stretching frequencies of the terminal and bridging carbonyl ligands are observed. Terminal ν(CO) bands typically appear in the range of 2100-2000 cm⁻¹, while bridging ν(CO) bands are found at lower frequencies, around 1880 cm⁻¹.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A solution of the Rh₄(CO)₁₂ sample is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.

-

The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer.

-

Due to the fluxional nature of the carbonyl ligands, the spectrum can be temperature-dependent. At low temperatures, distinct resonances for the terminal and bridging carbonyls may be observed. At higher temperatures, these signals may coalesce due to rapid exchange.

Experimental Workflow

The synthesis and characterization of Rh₄(CO)₁₂ follow a systematic experimental workflow.

Conclusion

The stability of this compound is a well-studied topic, with a strong consensus between theoretical calculations and experimental observations. DFT calculations consistently predict the C₃ᵥ isomer with bridging carbonyl ligands to be the most stable structure, which is confirmed by X-ray crystallography. The quantitative data on bond energies and vibrational frequencies further solidify our understanding of the robust nature of this important metal carbonyl cluster. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of Rh₄(CO)₁₂, enabling further research and application in catalysis and materials science.

References

An In-depth Technical Guide to Dodecacarbonyltetrarhodium(0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound with the formula Rh₄(CO)₁₂, commonly known as dodecacarbonyltetrarhodium(0). It details its systematic nomenclature, molecular structure, spectroscopic properties, and established synthesis protocols.

IUPAC Nomenclature and Structure

The systematic IUPAC name for Rh₄(CO)₁₂ is tri-μ-carbonyl-1:2κ²C;1:3κ²C;2:3κ²C-nonacarbonyl-1κ²C,2κ²C,3κ²C,4κ³C-[Td-(13)-Δ⁴-closo]-tetrarhodium(6 Rh—Rh) .[1] This nomenclature precisely describes the intricate structure of the molecule.

The core of Rh₄(CO)₁₂ consists of a tetrahedral cluster of four rhodium atoms. The twelve carbonyl (CO) ligands are arranged around this metallic core in two distinct coordination modes: nine are terminal ligands, each bonded to a single rhodium atom, while three act as bridging ligands, spanning across the edges of the rhodium tetrahedron.[1] This structural arrangement can be succinctly represented as Rh₄(CO)₉(μ-CO)₃.[1] The overall molecular symmetry is C₃ᵥ.

Caption: Molecular structure of Rh₄(CO)₁₂ showing the tetrahedral rhodium core.

Quantitative Structural and Spectroscopic Data

The precise atomic arrangement and bonding characteristics of Rh₄(CO)₁₂ have been elucidated through X-ray crystallography and various spectroscopic techniques.

Crystallographic Data

The crystal structure of Rh₄(CO)₁₂ has been determined at different temperatures, providing detailed information on its solid-state conformation.

| Parameter | Value (at 293 K)[2] | Value (at 173 K)[2] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.209(3) | 9.127(3) |

| b (Å) | 11.790(7) | 11.672(6) |

| c (Å) | 17.721(8) | 17.492(13) |

| β (°) | 90.46(3) | 90.64(5) |

| Volume (ų) | 1924.0(16) | 1863.3(18) |

| Z | 4 | 4 |

Bond Lengths

The rhodium-rhodium bond distances within the tetrahedral cluster have been determined to be 2.692 Å and 2.750 Å.[3]

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing Rh₄(CO)₁₂ and understanding the dynamic behavior of its carbonyl ligands.

| Spectroscopic Data | Value |

| Infrared Spectroscopy | |

| Terminal ν(CO) (cm⁻¹) | 2075, 2069.8, 2044.6, 2042[4] |

| ¹³C NMR Spectroscopy | |

| Comment | The room temperature ¹³C MAS NMR spectrum is consistent with the solid-state static structure. Both Rh₄(CO)₁₂ and Rh₆(CO)₁₆ exhibit CO-fluxionality, and variable temperature NMR methods allow for the unambiguous assignment of the three terminal CO resonances.[3] For Rh₄(CO)₁₂, the mechanism of CO-fluxionality is confirmed to be a "merry-go-round" process.[3][4] |

Experimental Protocols

Several synthetic routes to Rh₄(CO)₁₂ have been established, with varying yields and conditions.

Synthesis from Rhodium Trichloride (B1173362) and Copper

A common laboratory preparation involves the treatment of an aqueous solution of rhodium trichloride with activated copper metal under a carbon monoxide atmosphere.[1]

Workflow for Synthesis from RhCl₃ and Copper

Caption: Synthesis of Rh₄(CO)₁₂ from rhodium trichloride and copper.

Synthesis via Carbonylation of a Dichlorodicarbonylrhodate(I) Intermediate

An alternative high-yield synthesis involves the carbonylation of a dichlorodicarbonylrhodate(I) intermediate, H[RhCl₂(CO)₂], in the presence of sodium citrate (B86180).[1] This method is reported to produce yields between 86-99%.[3]

Protocol:

-

Preparation of the Intermediate: A methanolic solution of RhCl₃·(H₂O)₃ is treated with carbon monoxide to afford H[RhCl₂(CO)₂].[1]

-

Carbonylation: The resulting intermediate is then subjected to further carbonylation in the presence of sodium citrate to yield Rh₄(CO)₁₂.[1]

Synthesis from Dichlorotetracarbonyldirhodium(I)

Rh₄(CO)₁₂ can also be synthesized in moderate yield (60%) by the reduction of Rh₂(CO)₄Cl₂ with carbon monoxide at atmospheric pressure and room temperature in the presence of water.[3]

Protocol under Alkaline Conditions:

-

In a biphasic system of hexane (B92381) containing suspended sodium hydrogen carbonate, Rh₄(CO)₁₂ can be obtained in 82% yield.[3]

This technical guide provides a foundational understanding of the nomenclature, structure, and synthesis of dodecacarbonyltetrarhodium(0), offering valuable information for researchers and professionals in chemistry and related fields. The detailed data and protocols serve as a practical resource for the study and application of this important organometallic compound.

References

Methodological & Application

Synthesis of Tetrarhodium Dodecacarbonyl (Rh₄(CO)₁₂) from Rhodium(III) Chloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), a key precursor and catalyst in organic synthesis and materials science. The described method is a reliable, high-yield synthesis starting from commercially available rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) under atmospheric pressure conditions.

Introduction

This compound is a dark-red, air-stable crystalline solid with the formula Rh₄(CO)₁₂.[1] It is the smallest stable binary rhodium carbonyl cluster and finds significant application as a catalyst or catalyst precursor in a variety of organic transformations, including hydroformylation, hydrogenation, and carbonylation reactions. The synthesis protocol detailed herein is based on the well-established reductive carbonylation of rhodium(III) chloride. The method involves a two-step, one-pot procedure that ensures high yields and purity of the final product.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Rhodium(III) chloride hydrate (RhCl₃·xH₂O) | 2.0 g | |

| Sodium chloride (NaCl) | 2.0 g | |

| Copper powder (activated) | 4.0 g | |

| Sodium citrate (B86180) dihydrate | 9.0 g | |

| Citric acid monohydrate | 1.5 g | |

| Product | ||

| Formula | Rh₄(CO)₁₂ | [1] |

| Molar Mass | 747.74 g/mol | [1] |

| Appearance | Dark-red crystals | [1] |

| Expected Yield | 86-99% | |

| Spectroscopic Data | ||

| Infrared (IR) ν(CO), n-hexane | 2075 (s), 2069 (vs), 2044 (m), 2042 (sh), 1885 (s, br) cm⁻¹ | [2] |

| ¹³C NMR (CDCl₃) | δ 183.2 (br, bridging CO), 229.5 (d, terminal CO) | [3] |

Experimental Protocol

This protocol is adapted from the procedure published in Inorganic Syntheses.

Materials:

-

Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

-

Sodium chloride (NaCl)

-

Copper powder, fine

-

Sodium citrate dihydrate

-

Citric acid monohydrate

-

Hexane (or other suitable solvent for extraction)

-

Carbon monoxide (CO) gas, high purity

-

Nitrogen (N₂) gas, high purity

-

Standard Schlenk line and glassware

-

Magnetic stirrer with heating capabilities

-

Gas dispersion tube (fritted glass)

Procedure:

Part A: Preparation of the Sodium Dicarbonyldichlororhodate(I) Solution

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube reaching below the liquid surface, and a reflux condenser, combine 2.0 g of rhodium(III) chloride hydrate, 2.0 g of sodium chloride, and 4.0 g of activated copper powder.

-

Add 50 mL of methanol to the flask.

-

Flush the apparatus thoroughly with nitrogen gas.

-

Switch the gas flow to carbon monoxide at a rate of approximately 2-3 bubbles per second.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 20 hours, indicated by the formation of a clear, pale-yellow solution.

Part B: Synthesis of this compound

-

Prepare a citrate buffer solution by dissolving 9.0 g of sodium citrate dihydrate and 1.5 g of citric acid monohydrate in 50 mL of deionized water.

-

Stop the CO flow to the reaction flask from Part A and switch back to a nitrogen atmosphere.

-

Add the citrate buffer solution to the flask containing the sodium dicarbonyldichlororhodate(I) solution.

-

Resume the flow of carbon monoxide through the solution at a rate of 2-3 bubbles per second.

-

Continue stirring the mixture vigorously at room temperature for approximately 20 hours. During this time, the color of the solution will darken, and a dark-red precipitate of Rh₄(CO)₁₂ will form.

Part C: Isolation and Purification of the Product

-

Once the reaction is complete, stop the CO flow and flush the system with nitrogen.

-

Allow the precipitate to settle, and then decant the supernatant liquid.

-

Wash the crude product by decantation with three 50 mL portions of deionized water, followed by three 50 mL portions of methanol.

-

After the final wash, transfer the solid product to a filter funnel, wash with a small amount of fresh methanol, and dry under a stream of nitrogen.

-

For further purification, the crude Rh₄(CO)₁₂ can be extracted with hexane. Dissolve the product in a minimal amount of boiling hexane, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

-

Collect the resulting dark-red crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of Rh₄(CO)₁₂.

Safety Precautions

-

Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a well-ventilated fume hood.

-

Rhodium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The use of a Schlenk line for inert atmosphere techniques is crucial for the success of the reaction and for safety.

By following this detailed protocol, researchers can reliably synthesize high-purity this compound for use in a wide range of chemical research and development applications.

References

Application Notes and Protocols for Hydroformylation using Rhodium Tetracarbonyl Dodecacarbonyl [Rh4(CO)12] as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of rhodium tetracarbonyl dodecacarbonyl, Rh4(CO)12, as a catalyst precursor in hydroformylation reactions. This process, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the efficient conversion of alkenes to valuable aldehydes.

Introduction

Hydroformylation is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The resulting aldehydes are versatile intermediates in the synthesis of alcohols, carboxylic acids, amines, and other fine chemicals crucial for the pharmaceutical and materials science industries.

While various rhodium complexes are effective catalysts, Rh4(CO)12 serves as a convenient and reliable precursor to the catalytically active mononuclear rhodium hydride species, HRh(CO)n. Under typical hydroformylation conditions of elevated temperature and pressure of synthesis gas (a mixture of carbon monoxide and hydrogen), the Rh4(CO)12 cluster readily fragments to generate the active catalyst in situ.

Core Concepts and Mechanism